8-Epitacrolimus
Overview
Description
8-Epitacrolimus is a macrolide lactone and an epimer of tacrolimus, a well-known immunosuppressive drug. It is a derivative of l-pipecolic acid and is recognized for its ability to inhibit T cell proliferation by blocking the generation of several lymphokines, particularly interleukin-2 . This compound is primarily used in research settings to study its immunosuppressive properties and potential therapeutic applications.
Mechanism of Action
Target of Action
8-Epitacrolimus, also known as 8-epi-Tacrolimus, is an important immunosuppressive drug . It exerts its action by binding to the immunophilin FKBP12 . This protein plays a crucial role in the immune response, particularly in T-cell activation .
Mode of Action
The interaction of this compound with FKBP12 results in the formation of a complex that inhibits calcineurin , a calcium-dependent phosphatase . Calcineurin is involved in signal transduction that leads to lymphokine gene transcription . By inhibiting calcineurin, this compound effectively suppresses the immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of calcineurin . This prevents the transcription of lymphokine genes, which are crucial for the immune response . The downstream effects include a reduction in T-cell activation and proliferation, leading to an overall immunosuppressive effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of the immune response . By inhibiting calcineurin, it prevents the transcription of lymphokine genes, reducing T-cell activation and proliferation . This makes this compound an effective immunosuppressive drug .
Action Environment
It’s worth noting that the compound was obtained by base-catalyzed epimerization of tacrolimus , suggesting that its formation and stability could be influenced by factors such as pH
Biochemical Analysis
Biochemical Properties
8-Epitacrolimus is a new l-pipecolic acid macrolide lactone . It blocks T cell proliferation in vitro by inhibiting the generation of several lymphokines, especially IL-2 . The compound interacts with various enzymes and proteins, particularly those involved in the immune response .
Cellular Effects
This compound influences cell function by inhibiting T-cell activation and the release of inflammatory cytokines . This reduces inflammation and symptoms associated with certain skin conditions .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the immunophilin FKBP-12, creating a new complex . This complex inhibits calcineurin, thereby inhibiting T-lymphocyte signal transduction and IL-2 transcription . This results in a potent immunosuppressive effect .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Tacrolimus, the parent compound, has been studied extensively. It is known that tacrolimus has two tautomeric forms and its equilibrium shifts with the content of water .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the parent compound, tacrolimus, has a dose-dependent effect in animal models .
Metabolic Pathways
The shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus, the parent compound of this compound . The compound may interact with enzymes or cofactors in this pathway .
Transport and Distribution
Tacrolimus, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Tacrolimus, the parent compound, is known to localize in the cytoplasm . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Epitacrolimus is synthesized through the epimerization of tacrolimus at the C-8 position. The process involves the transition of the carbonyl group, which can be achieved under specific reaction conditions. The compound is typically isolated using liquid chromatography-mass spectrophotometry (LC-MS) and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as tacrolimus, with additional steps to induce epimerization. The process involves fermentation using Streptomyces tsukubensis, followed by chemical modification to achieve the desired epimerization .
Chemical Reactions Analysis
Types of Reactions: 8-Epitacrolimus undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
8-Epitacrolimus has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study its stability and degradation products.
Biology: Investigated for its immunosuppressive properties and its ability to inhibit T cell proliferation.
Industry: Utilized in the pharmaceutical industry for quality control and assay development.
Comparison with Similar Compounds
Tacrolimus: The parent compound of 8-Epitacrolimus, known for its potent immunosuppressive properties.
Pimecrolimus: Another macrolide lactone with similar immunosuppressive effects, used primarily in dermatology.
Ascomycin: A structurally related compound with immunosuppressive activity, used in research settings.
Uniqueness: this compound is unique due to its specific epimerization at the C-8 position, which may result in different pharmacokinetic and pharmacodynamic properties compared to tacrolimus. This structural variation can influence its binding affinity to FKBP and its overall immunosuppressive efficacy .
Properties
IUPAC Name |
(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-NCGCDJFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861179 | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129212-35-7 | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was 8-Epitacrolimus synthesized and what makes its structure unique?
A1: this compound was synthesized through base-catalyzed epimerization of Tacrolimus (FK-506) []. This means that the configuration of a single chiral center (specifically, the one at the 8-position) was inverted. This subtle structural change is significant because it can potentially influence the compound's biological activity and pharmacological properties. The structure of this compound was confirmed using a single-crystal X-ray diffraction method [].
Q2: Why is the synthesis of this compound important in the context of Tacrolimus use?
A2: While the abstract doesn't delve into the specific biological effects of this compound, it highlights its potential importance. Since this compound can be formed through epimerization of Tacrolimus, it's possible that this epimer could be generated unintentionally during the manufacturing, storage, or even administration of Tacrolimus products []. Understanding the formation and potential effects of this compound is crucial for ensuring the quality and safety of Tacrolimus-based medications.
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